molecular formula C6H5BClIO2 B15175214 5-Chloro-2-iodophenylboronic acid

5-Chloro-2-iodophenylboronic acid

Cat. No.: B15175214
M. Wt: 282.27 g/mol
InChI Key: HJKKXOIWPYLVKB-UHFFFAOYSA-N
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Description

5-Chloro-2-iodophenylboronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both chlorine and iodine substituents on a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the iodination of 5-chlorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent the decomposition of the boronic acid group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-iodophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-iodophenylboronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. It serves as a versatile building block for the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. It can be employed in the development of kinase inhibitors and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in material science .

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodophenylboronic acid primarily involves its role as a reagent in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

  • 5-Chloro-2-fluorophenylboronic acid
  • 5-Chloro-2-bromophenylboronic acid
  • 5-Chloro-2-methylphenylboronic acid

Comparison: 5-Chloro-2-iodophenylboronic acid is unique due to the presence of both chlorine and iodine substituents, which provide distinct reactivity and selectivity in chemical reactions. Compared to its fluorine and bromine analogs, the iodine substituent offers higher reactivity in cross-coupling reactions, making it a preferred choice for certain synthetic applications .

Properties

Molecular Formula

C6H5BClIO2

Molecular Weight

282.27 g/mol

IUPAC Name

(5-chloro-2-iodophenyl)boronic acid

InChI

InChI=1S/C6H5BClIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H

InChI Key

HJKKXOIWPYLVKB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)I)(O)O

Origin of Product

United States

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